3-Amino-7-methoxyquinoline-2-carboxylic acid
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Overview
Description
3-Amino-7-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxyquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of laboratory methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroquinoline derivatives, quinoline alcohols, and various substituted quinolines .
Scientific Research Applications
3-Amino-7-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoline derivatives are explored for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid
Uniqueness
3-Amino-7-methoxyquinoline-2-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide versatility in chemical modifications and applications.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-amino-7-methoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-7-3-2-6-4-8(12)10(11(14)15)13-9(6)5-7/h2-5H,12H2,1H3,(H,14,15) |
InChI Key |
GISAKPFPCLUNIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)N)C(=O)O |
Origin of Product |
United States |
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